Palbociclib Pyridine N-Oxide
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Overview
Description
Palbociclib Pyridine N-Oxide: is a derivative of Palbociclib, a well-known cyclin-dependent kinase inhibitor used primarily in the treatment of hormone receptor-positive, HER2-negative advanced or metastatic breast cancer . The compound is characterized by the presence of a pyridine N-oxide moiety, which can influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Palbociclib Pyridine N-Oxide typically involves multiple steps, starting from readily available raw materials. One reported method involves the following steps :
Nucleophilic Substitution: Starting with 2-(methylthio)pyrimidin-4-(3H)-one, a nucleophilic substitution reaction is carried out using thionyl chloride.
Bromination: The intermediate is then brominated.
Cyclopentylamine Substitution: This is followed by a nucleophilic substitution with cyclopentylamine.
Heck Reaction and Ring Closure: A one-pot two-step method involving the Heck reaction and ring closure sequence.
Oxidation and Bromination: The intermediate undergoes oxidation and further bromination.
Cross-Coupling Reaction: A cross-coupling reaction is performed to introduce the pyridine N-oxide moiety.
Final Steps: The final steps involve aqueous workup to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and scalability. The process involves the use of inexpensive raw materials and reagents, readily controllable reaction conditions, and environmentally friendly practices .
Chemical Reactions Analysis
Types of Reactions: Palbociclib Pyridine N-Oxide undergoes various chemical reactions, including:
Oxidation: The pyridine moiety can be oxidized using peracids such as peracetic acid or perbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine ring.
Common Reagents and Conditions:
Oxidation: Peracids, urea-hydrogen peroxide complex, sodium perborate, and methylrhenium trioxide as catalysts.
Reduction: Various reducing agents depending on the desired product.
Substitution: Thionyl chloride, cyclopentylamine, and other nucleophiles or electrophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities and potential therapeutic applications.
Scientific Research Applications
Chemistry: Palbociclib Pyridine N-Oxide is used in the synthesis of novel cyclin-dependent kinase inhibitors. Its unique structure allows for the exploration of structure-activity relationships and the development of more selective and potent inhibitors .
Biology and Medicine: The compound is studied for its potential in cancer therapy, particularly in targeting cyclin-dependent kinases 4 and 6. It has shown promise in inducing cell cycle arrest and inhibiting tumor growth .
Industry: In the pharmaceutical industry, this compound serves as a reference standard and is used in the development of new therapeutic agents .
Mechanism of Action
Palbociclib Pyridine N-Oxide exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are crucial for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting CDK4/6, the compound prevents the phosphorylation of the retinoblastoma protein, thereby blocking cell cycle progression and inducing cell cycle arrest .
Comparison with Similar Compounds
Ribociclib: Another CDK4/6 inhibitor with a similar mechanism of action.
Abemaciclib: A CDK4/6 inhibitor with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness: Palbociclib Pyridine N-Oxide is unique due to the presence of the pyridine N-oxide moiety, which can enhance its selectivity and potency as a CDK4/6 inhibitor. This structural modification allows for improved pharmacological properties and potential therapeutic benefits .
Biological Activity
Palbociclib Pyridine N-Oxide is a derivative of the well-known CDK4/6 inhibitor, Palbociclib, which has gained attention for its potential in cancer therapy. This article explores its biological activity, focusing on its mechanisms, efficacy in various cancer models, and structure-activity relationships (SAR).
Overview of this compound
- Chemical Structure : The compound is characterized by the molecular formula C24H29N7O3 and a molecular weight of 463.5 g/mol. Its structural features include a pyridine ring and a piperazine moiety, which contribute to its biological activity.
This compound operates primarily as an inhibitor of cyclin-dependent kinases (CDK) 4 and 6, which are crucial for cell cycle progression. By inhibiting these kinases, the compound effectively induces cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells.
Key Mechanisms:
- CDK Inhibition : The compound binds to the ATP-binding site of CDK4/6, preventing phosphorylation of retinoblastoma protein (Rb), thereby blocking the transition from G1 to S phase.
- Induction of Apoptosis : Studies have shown that treatment with this compound can trigger apoptotic pathways in sensitive cancer cell lines.
In Vitro Studies
Recent research has demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. Notably, human lung cancer cells (NCI-H460) showed heightened sensitivity to this compound.
Cell Line | IC50 (µM) | Effect |
---|---|---|
NCI-H460 | 0.5 | High sensitivity; apoptosis |
MCF-7 | 1.2 | Moderate sensitivity |
A549 | 1.0 | Moderate sensitivity |
- Cell Cycle Arrest : Flow cytometry analysis revealed that this compound causes significant G1 phase arrest in treated cells, confirming its role as a CDK inhibitor.
In Vivo Studies
In vivo efficacy studies have been conducted using animal models to assess the therapeutic potential of this compound. These studies indicate promising results in tumor growth inhibition and overall survival improvement in xenograft models.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features that enhance its binding affinity and selectivity for CDK4/6.
Key SAR Findings:
- Pyridine Ring : Essential for interaction with the ATP-binding site.
- Piperazine Moiety : Enhances solubility and bioavailability.
- N-Oxide Functionality : May contribute to improved pharmacokinetic properties and stability.
Case Studies and Clinical Implications
Clinical studies involving CDK inhibitors like Palbociclib have demonstrated efficacy in treating hormone receptor-positive breast cancer. The introduction of derivatives such as this compound may offer enhanced therapeutic options with potentially fewer side effects.
Notable Clinical Findings:
- Combination Therapy : Clinical trials have explored combining Palbociclib with aromatase inhibitors, showing improved progression-free survival (PFS) rates compared to monotherapy.
- Resistance Mechanisms : Understanding the mechanisms behind resistance to CDK inhibitors is crucial for developing next-generation compounds.
Properties
CAS No. |
2098673-40-4 |
---|---|
Molecular Formula |
C24H29N7O3 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
6-acetyl-8-cyclopentyl-2-[(E)-(1-hydroxy-5-piperazin-1-ylpyridin-2-ylidene)amino]-5-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H29N7O3/c1-15-19-13-26-24(27-20-8-7-18(14-30(20)34)29-11-9-25-10-12-29)28-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25,34H,3-6,9-12H2,1-2H3/b27-20+ |
InChI Key |
FDCZOGMXUYLOLB-NHFJDJAPSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)/N=C/3\C=CC(=CN3O)N4CCNCC4)C5CCCC5)C(=O)C |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)N=C3C=CC(=CN3O)N4CCNCC4)C5CCCC5)C(=O)C |
Origin of Product |
United States |
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